Cas no 2993-05-7 (8-(trifluoromethyl)-9H-Purin-6-amine)

8-(trifluoromethyl)-9H-Purin-6-amine structure
2993-05-7 structure
Product Name:8-(trifluoromethyl)-9H-Purin-6-amine
CAS No:2993-05-7
MF:C6H4F3N5
MW:203.124670028687
MDL:MFCD08436659
CID:915823
PubChem ID:3635406
Update Time:2025-04-23

8-(trifluoromethyl)-9H-Purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 8-(trifluoromethyl)-9H-Purin-6-amine
    • AC1MU50A; 8-trifluoromethyl-7(9)H-purin-6-ylamine; 8-Trifluormethyl-7(9)H-purin-6-ylamin; NSC327196; F2124-0890; SureCN1271207; 8-(TRIFLUOROMETHYL)-9H-PURIN-6-AMINE; 8-Trifluoromethyl-9H-purin-6-ylamine; SureCN1271209;
    • DTXSID30394520
    • AKOS000320412
    • BDBM154573
    • NSC-327196
    • Z1269159944
    • A912760
    • NSC327196
    • CHEBI:149897
    • 8-(trifluoromethyl)-9H-purin-6-amine, AldrichCPR
    • DS-001667
    • 8-(trifluoromethyl)-9H-purin-6-amine (4)
    • SCHEMBL1271207
    • 2993-05-7
    • 8-(trifluoromethyl)-7H-purin-6-amine
    • F2124-0890
    • 8-Trifluoromethyl-9H-purin-6-ylamine
    • 8-trifluoromethyladenine
    • CHEMBL3105076
    • EN300-238192
    • MDL: MFCD08436659
    • Inchi: 1S/C6H4F3N5/c7-6(8,9)5-13-2-3(10)11-1-12-4(2)14-5/h1H,(H3,10,11,12,13,14)
    • InChI Key: LMWFSHBVFKCMHW-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2=C(C(N)=NC=N2)N1)(F)F

Computed Properties

  • Exact Mass: 203.04202
  • Monoisotopic Mass: 203.04187964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 80.5Ų

Experimental Properties

  • PSA: 75.46
  • LogP: 1.53510

8-(trifluoromethyl)-9H-Purin-6-amine Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26

8-(trifluoromethyl)-9H-Purin-6-amine Pricemore >>

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8-(trifluoromethyl)-9H-Purin-6-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2993-05-7)8-(trifluoromethyl)-9H-Purin-6-amine
Order Number:A912760
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:46
Price ($):473.0
Email:sales@amadischem.com

Additional information on 8-(trifluoromethyl)-9H-Purin-6-amine

8-(Trifluoromethyl)-9H-Purin-6-amine (CAS 2993-05-7): A Versatile Fluorinated Purine Derivative with Broad Applications

8-(Trifluoromethyl)-9H-Purin-6-amine (CAS 2993-05-7), also known as 6-Amino-8-(trifluoromethyl)purine, is a fluorinated purine derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of purine analogs, which are widely studied for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group at the 8-position enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery.

The molecular formula of 8-(trifluoromethyl)-9H-purin-6-amine is C6H5F3N5, with a molecular weight of 204.13 g/mol. Its unique structure combines the purine core with a trifluoromethyl substituent, offering distinct electronic and steric properties that influence its interactions with biological targets. Researchers have explored its potential as a nucleic acid analog, investigating its incorporation into oligonucleotides and its effects on base pairing and stacking interactions.

Recent studies highlight the growing interest in fluorinated purine derivatives like 8-(trifluoromethyl)-9H-purin-6-amine for their applications in medicinal chemistry. The compound's ability to modulate enzyme activity and receptor binding has made it a subject of investigation for various therapeutic areas, including antiviral and anticancer research. Its structural similarity to natural purines allows it to interact with biological systems while offering improved stability and bioavailability due to the trifluoromethyl group.

In the context of current research trends, 8-(trifluoromethyl)-9H-purin-6-amine has been examined for its potential role in targeted drug delivery systems and small molecule therapeutics. The pharmaceutical industry's focus on precision medicine and personalized therapies has increased demand for specialized building blocks like this compound. Its applications extend to the development of fluorescent probes and biochemical tools for studying cellular processes.

The synthesis of 8-(trifluoromethyl)-9H-purin-6-amine typically involves the introduction of the trifluoromethyl group onto the purine scaffold through various fluorination strategies. Recent advances in organofluorine chemistry have improved the efficiency of these synthetic routes, making the compound more accessible for research purposes. Analytical characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to verify its purity and structural integrity.

From a commercial perspective, 8-(trifluoromethyl)-9H-purin-6-amine (CAS 2993-05-7) serves as an important intermediate in the production of more complex pharmaceutical compounds. The growing market for fluorinated pharmaceuticals, which currently accounts for approximately 20-30% of all approved drugs, has driven interest in this and related compounds. Its stability under various conditions makes it suitable for long-term storage and transportation, important factors for research laboratories and pharmaceutical manufacturers.

Environmental and safety considerations for 8-(trifluoromethyl)-9H-purin-6-amine follow standard laboratory protocols for handling organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used when working with this material. The compound's environmental fate and biodegradation pathways are areas of ongoing research, particularly given the increasing scrutiny of fluorinated organic compounds in ecosystems.

Future research directions for 8-(trifluoromethyl)-9H-purin-6-amine may explore its potential in emerging fields such as proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The compound's ability to serve as a versatile building block for medicinal chemistry applications ensures its continued relevance in drug discovery programs. Additionally, its potential applications in agrochemical research and material science represent promising avenues for further investigation.

For researchers seeking high-quality 8-(trifluoromethyl)-9H-purin-6-amine, it is essential to source the compound from reputable suppliers who can provide comprehensive analytical data and documentation. The compound's purity, typically specified as ≥95% or ≥98% by HPLC, is crucial for experimental reproducibility. Storage recommendations generally suggest keeping the material at 2-8°C in a dry environment to maintain stability over extended periods.

The scientific literature contains numerous references to 8-(trifluoromethyl)-9H-purin-6-amine and related compounds, reflecting their importance in contemporary research. Recent publications have explored its crystal structure, spectroscopic properties, and potential biological activities. As the field of fluorinated bioactive compounds continues to expand, this purine derivative is likely to remain a valuable tool for chemical biology and drug discovery efforts worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2993-05-7)8-(trifluoromethyl)-9H-Purin-6-amine
A912760
Purity:99%
Quantity:1g
Price ($):473.0
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